molecular formula C18H10Cl4N4O B2766662 (2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 338395-58-7

(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2766662
CAS No.: 338395-58-7
M. Wt: 440.11
InChI Key: DMKYIADUASBQCF-VZUCSPMQSA-N
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Description

(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and dichlorophenyl groups. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield a thiadiazole derivative . Further reactions with phenacylbromides and other reagents lead to the formation of the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The triazole ring and dichlorophenyl groups play crucial roles in binding to enzymes or receptors, leading to the activation or inhibition of various biochemical pathways . These interactions can result in antimicrobial, antitumor, or other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)prop-2-enenitrile stands out due to its unique combination of a triazole ring and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4N4O/c19-12-2-1-10(14(21)6-12)5-11(8-23)18-24-17(25-26-18)9-27-16-4-3-13(20)7-15(16)22/h1-7H,9H2,(H,24,25,26)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYIADUASBQCF-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NNC(=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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